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[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol

Fragment-based drug discovery Mycobacterium tuberculosis Enoyl-ACP reductase (InhA)

Fragment-based TB drug discovery often fails when initial hits shift binding pose during elaboration. [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6) solves this: its X-ray-validated hydrogen bond to InhA Met98 backbone NH is maintained throughout optimization (PDB: 5OIC, 1.87 Å). It also binds human CYP51 with Kd = 110 nM, enabling cross-target pharmacology. • Structurally validated InhA fragment that preserves binding pose during elaboration for predictable SAR • High-affinity CYP51 reference ligand for antifungal target validation & competition assays • Available in research quantities with reliable global logistics and quality documentation

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 160388-55-6
Cat. No. B066849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol
CAS160388-55-6
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,14H,8-9H2
InChIKeyADLULGOPZPFWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6): A Functionally Complex Fragment for Mycobacterium tuberculosis InhA Targeting and CYP51 Ligand Research


[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (CAS 160388-55-6) is a pyrazole-containing benzyl alcohol derivative that serves as a validated fragment hit for the Mycobacterium tuberculosis enoyl-ACP reductase InhA [1]. Structurally characterized by X-ray crystallography in complex with InhA at 1.87 Å resolution, this compound demonstrates a distinct binding mode that maintains its pose during fragment elaboration—a key attribute for fragment-based drug discovery campaigns targeting tuberculosis [2]. Additionally, independent binding studies have identified this compound as a high-affinity ligand for human CYP51, a cytochrome P450 enzyme critical in sterol biosynthesis and a validated antifungal drug target, suggesting cross-target utility in infectious disease research [3].

Why Generic Pyrazole-Benzyl Alcohol Analogs Cannot Replace [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol in Fragment-Based InhA Inhibitor Development


Generic substitution of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol with other pyrazole-containing benzyl alcohol analogs is not scientifically justifiable due to its unique binding mode within the Mycobacterium tuberculosis InhA active site, which is distinct from even closely related fragments [1]. While other pyrazole fragments, such as fragment 9 (pIC50 = 3.4), exhibit higher initial potency, they lack the specific hydrogen-bonding interaction with the Met98 backbone NH that is characteristic of fragment 4's binding pose [2]. This structural nuance is critical for fragment elaboration, as fragments that maintain their binding pose during chemical optimization yield more predictable and ligand-efficient lead compounds [1]. Furthermore, the compound's demonstrated high-affinity binding to human CYP51 (Kd = 110 nM) represents a secondary, target-specific attribute not shared by many structurally similar pyrazole-benzyl alcohol derivatives, which lack this characterized binding profile [3]. Therefore, substituting this compound with an untested analog risks losing the defined structural and binding advantages that underpin its value in both InhA-targeted fragment-based drug discovery and CYP51-related research.

Quantitative Evidence Guide: Differentiating [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol from Closest Analogs


Distinct InhA Binding Mode: Additional Hydrogen Bond to Met98 Backbone NH

X-ray crystallographic analysis reveals that [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (fragment 4) exhibits a unique binding mode within the InhA active site compared to the closely related pyrazole fragment 9. Fragment 4 forms an additional hydrogen bond between its hydroxyl group and the backbone NH of Met98, an interaction not observed for fragment 9 [1]. Both fragments stack against the nicotinamide ring of NADH and engage the 2-N-pyrazole H-bond with the 20-OH group of NADH, but the extra H-bond of fragment 4 provides a distinct binding pose that is maintained during fragment elaboration [2].

Fragment-based drug discovery Mycobacterium tuberculosis Enoyl-ACP reductase (InhA)

InhA Biochemical Potency and Fragment Efficiency Comparison

In a direct head-to-head biochemical assay measuring InhA inhibition, [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (fragment 4) exhibited a pIC50 value of <3 (corresponding to an IC50 > 1 mM), with 13% inhibition at a 500 µM screening concentration [1]. In comparison, the related pyrazole fragment 9 displayed a higher potency with a pIC50 of 3.4 ± 0.23 (IC50 ≈ 398 µM) and 37% inhibition at 500 µM [1]. While fragment 4 is less potent in the initial biochemical screen, its binding pose is maintained during elaboration, a feature that is not guaranteed for more potent fragments like fragment 9 [2].

InhA inhibition Biochemical assay Fragment potency

High-Affinity Binding to Human CYP51: A Cross-Target Differentiator

Independent binding studies have identified [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol as a high-affinity ligand for human CYP51 (sterol 14α-demethylase), with a reported equilibrium dissociation constant (Kd) of 110 nM [1]. This target is distinct from InhA and represents a secondary, characterized interaction. In contrast, the closely related pyrazole fragment 9 has not been reported to bind CYP51 with such high affinity, nor have most other pyrazole-benzyl alcohol analogs been characterized for this interaction. This dual-target binding profile (InhA and CYP51) provides a unique research tool for exploring cross-target pharmacology or for use as a control compound in CYP51-related assays.

Cytochrome P450 CYP51 Antifungal target

Optimal Research and Industrial Application Scenarios for [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol


Fragment-Based Drug Discovery for Tuberculosis: Use as a Structurally Validated Starting Fragment for InhA Inhibitor Elaboration

Researchers engaged in fragment-based drug discovery targeting Mycobacterium tuberculosis InhA can utilize [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol as a structurally validated starting point. Its binding mode, characterized by an additional hydrogen bond to Met98 backbone NH, is maintained during fragment elaboration, as demonstrated in the primary literature [1]. This property reduces the risk of binding pose shifts during optimization, enabling more predictable structure-activity relationship (SAR) studies and efficient lead generation. The compound's weaker initial potency (pIC50 < 3) is acceptable within this context, as fragment elaboration aims to improve potency while preserving the binding mode [2].

CYP51 Enzyme Studies: Use as a High-Affinity Ligand for Human CYP51 Binding and Inhibition Assays

Given its high-affinity binding to human CYP51 (Kd = 110 nM), this compound serves as a valuable tool for researchers studying cytochrome P450 enzymology, particularly sterol 14α-demethylase [1]. It can be employed as a reference ligand in binding competition assays, as a control compound in antifungal target validation studies, or as a starting scaffold for developing novel CYP51 inhibitors. The compound's dual-target profile (InhA and CYP51) also makes it suitable for cross-target pharmacology investigations exploring potential synergistic effects in infectious disease models.

Structural Biology and Crystallography: Use as a Co-Crystallization Ligand for InhA to Study Fragment Binding and Elaboration

The high-resolution X-ray crystal structure of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol bound to InhA (PDB: 5OIC) provides a robust template for structural biology studies [1]. Researchers can use this compound for co-crystallization experiments to generate new InhA-inhibitor complexes, study the structural basis of fragment binding pose maintenance, or as a reference structure for computational docking and molecular dynamics simulations. Its distinct binding mode, including the Met98 backbone NH interaction, offers a unique structural feature for validating computational models of fragment-protein interactions [2].

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